diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate
Description
Diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate is a phosphonate ester derivative featuring a phthalimide (1,3-dioxo-isoindoline) moiety linked to a butyl chain and a diphenylphosphonate group. The phthalimide group confers electron-withdrawing properties, while the phosphonate group enhances hydrolytic stability compared to phosphate esters .
Properties
IUPAC Name |
2-(4-diphenoxyphosphorylbutyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO5P/c26-23-21-15-7-8-16-22(21)24(27)25(23)17-9-10-18-31(28,29-19-11-3-1-4-12-19)30-20-13-5-2-6-14-20/h1-8,11-16H,9-10,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELAXOXOGPOOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(CCCCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphinic chloride with a suitable butyl chain precursor that contains the isoindole moiety. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
Diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with several analogs reported in recent literature. Below is a detailed comparison based on synthesis, reactivity, and biological activity:
a. Phosphonium Bromide Derivatives
Compounds such as [10-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]triphenylphosphonium bromide (2a) and its fluorinated analogs (2b–2d) are synthesized via nucleophilic substitution reactions. For example:
- 2a: Synthesized by refluxing N-(10-bromodecyl)phthalimide with triphenylphosphine in methanol (93% yield) .
- 2b : Prepared using tris(4-trifluoromethylphenyl)phosphine in DMF (76% yield) .
Key Differences :
- Chain Length : The target compound has a butyl chain, whereas analogs like 2a–2d feature a decyl chain, impacting lipophilicity and cellular uptake .
- Phosphorus Group : The target compound is a phosphonate (P=O), whereas analogs 2a–2d are phosphonium salts (P⁺ with Br⁻ counterion), which influence charge, solubility, and mitochondrial targeting efficiency .
b. 4-(1,3-Dioxoisoindolin-2-yl)butanal Derivatives
A related aldehyde derivative, 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanal, is synthesized via Ishihara’s method and functionalized with nitrobenzoate groups. This compound lacks the phosphonate/phosphonium moiety but retains the phthalimide group, enabling comparisons of isoindoline-mediated reactivity .
Table 1: Comparative Data for Key Compounds
Key Observations:
- Mitochondrial Targeting : Phosphonium salts (e.g., 2b) exhibit enhanced mitochondrial accumulation due to their positive charge, a feature absent in the neutral phosphonate target compound .
- Reactivity : The aldehyde derivative’s α,β-unsaturated system enables participation in redox [4+2]-hetero-Diels-Alder reactions, whereas the phosphonate’s ester group is more stable but less reactive .
Analytical Characterization
- NMR Data : The phosphonium salts (2a–2d) are characterized by distinct ¹H/³¹P NMR shifts (e.g., 2b: δ 7.8–7.2 ppm for aromatic protons; δ 24.5 ppm for ³¹P) . In contrast, the target phosphonate would show a ³¹P signal near δ 0–5 ppm due to the P=O group.
- Chromatography : Silica gel purification (1%–20% MeOH/CH₂Cl₂) is common for both phosphonium salts and aldehyde derivatives .
Biological Activity
Diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate is a complex organic compound characterized by its unique molecular structure and potential biological activity. This compound belongs to a class of phosphonates that have garnered attention for their pharmacological properties, particularly in relation to enzyme inhibition and receptor modulation.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 568.56 g/mol. Its structure includes a phosphonate group that is linked to a butyl chain and an isoindolinone derivative, which is believed to contribute to its biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The phosphonate moiety may act as an inhibitor of certain enzymes involved in metabolic pathways, while the isoindolinone structure can influence receptor binding and modulation.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit cholesteryl ester transfer protein (CETP), which plays a critical role in lipid metabolism. Such inhibition could lead to increased levels of high-density lipoprotein cholesterol (HDL-C) in the bloodstream .
- Anticancer Properties : The isoindolinone derivatives have been investigated for their potential anticancer effects. Compounds within this category have shown promise in inducing apoptosis in various cancer cell lines.
- Neuroprotective Effects : Some studies have suggested neuroprotective properties associated with similar compounds, although specific data on this compound is limited.
Case Studies
Several case studies have explored the effects of related compounds on biological systems:
- Study on CETP Inhibition : A study highlighted the efficacy of isoindolinone derivatives in inhibiting CETP activity. The most potent derivative demonstrated an IC50 value of 26 nM and improved pharmacokinetic profiles in animal models .
- Anticancer Activity : Another investigation into isoindolinone derivatives revealed their ability to induce cell cycle arrest and apoptosis in breast cancer cells. The findings indicated that these compounds could serve as potential therapeutic agents against malignancies .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
